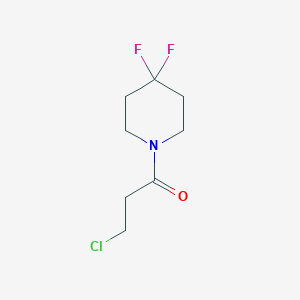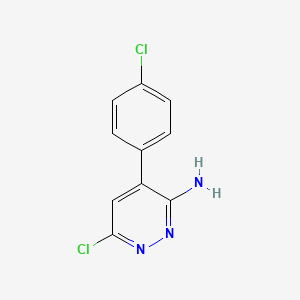
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine
説明
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine, also known as CPP-3, is a heterocyclic amine that has been studied for its potential therapeutic applications. CPP-3 is a compound that is structurally similar to the neurotransmitter dopamine, and has been shown to have a variety of pharmacological effects in both in vitro and animal models. CPP-3 has been studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors, as well as its potential to modulate the activity of various enzymes and ion channels.
科学的研究の応用
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been studied for its potential therapeutic applications in a variety of areas. For example, this compound has been investigated for its potential to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, this compound has been studied for its potential to modulate the activity of various enzymes and ion channels. This compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
作用機序
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine is structurally similar to the neurotransmitter dopamine, and has been shown to interact with various neurotransmitter receptors. This compound has been shown to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, this compound has been shown to modulate the activity of various enzymes and ion channels, including the enzyme cyclooxygenase-2 and the potassium channel KCa3.1.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, decrease oxidative stress, and reduce anxiety-like behaviors. In addition, this compound has been shown to have neuroprotective effects, and has been studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine for laboratory experiments is its ease of synthesis and availability. This compound can be synthesized using a variety of methods, and is available from a variety of chemical suppliers. In addition, this compound has been shown to be relatively stable and has a low toxicity profile.
However, there are some limitations to using this compound for laboratory experiments. This compound is structurally similar to the neurotransmitter dopamine, and can interact with various neurotransmitter receptors. As such, it is important to be aware of the potential for this compound to interact with other compounds or to have unintended effects. In addition, this compound has been shown to have a variety of biochemical and physiological effects, and it is important to be aware of these effects when designing experiments.
将来の方向性
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has the potential to be used in a variety of therapeutic applications, and there are a number of potential future directions for its development. For example, this compound could be further studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors. In addition, this compound could be studied for its potential to modulate the activity of various enzymes and ion channels. This compound could also be studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Finally, this compound could be studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
6-chloro-4-(4-chlorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-6(2-4-7)8-5-9(12)14-15-10(8)13/h1-5H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDVUFEFJXUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475561.png)
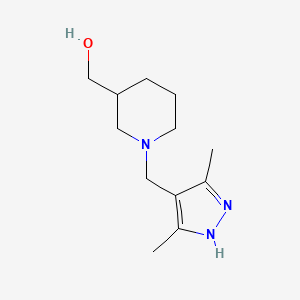
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
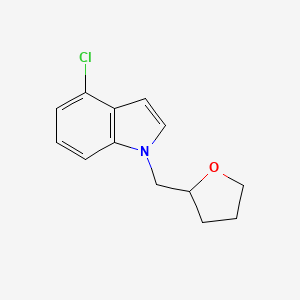

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
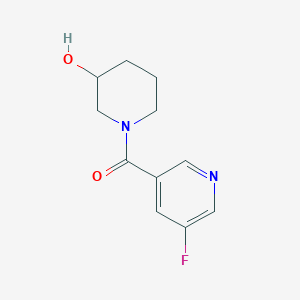
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
